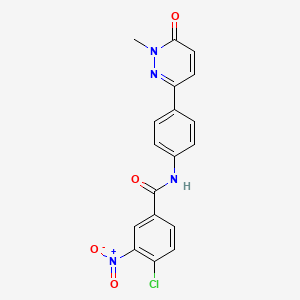

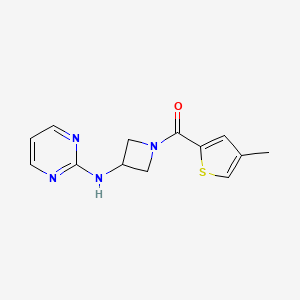

![molecular formula C22H24Br2N2O B2498231 2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 352200-51-2](/img/structure/B2498231.png)

2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a broader class of chemicals known for their potential in therapeutic applications, particularly due to their structural complexity and versatile chemical reactivity. Research on similar compounds has demonstrated significant antimicrobial activity, highlighting the importance of these molecules in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]azepin-1-ium bromides involves the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone. This method has proven effective for generating a variety of derivatives, some of which exhibit notable antimicrobial activity against pathogens like Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020).

Molecular Structure Analysis

Molecular structure analyses of related compounds have been conducted using X-ray crystallography, revealing detailed insights into their three-dimensional conformations. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets, potentially guiding the design of more effective derivatives.

Chemical Reactions and Properties

Chemical reactions involving imidazo[1,2-a]azepines are diverse, with the potential for generating a wide range of functionalized derivatives. These reactions include halogenation, alkylation, and cyclization processes, each contributing to the versatility of these compounds in synthetic organic chemistry. For example, the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles under specific conditions can lead to various quaternary azolium salts and their cyclized imidazo[1,2-a]azepine derivatives (Potikha et al., 2011).

Applications De Recherche Scientifique

Antibacterial and Antifungal Activity

One significant application of compounds similar to 2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide is in the field of medicine, particularly for their antimicrobial properties. Novel derivatives of imidazo[1,2-a]azepine, like those synthesized by Demchenko et al. (2020), have shown promising in vitro antimicrobial activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. These findings suggest a potential for these compounds to be developed into new antibacterial and antifungal agents (Demchenko et al., 2020).

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of azepine-based compounds, including those related to the chemical structure , have been widely explored. For instance, the work by Potikha et al. (2011) involves the synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines, showcasing the versatility and reactivity of these heterocyclic frameworks. Such research underlines the importance of these compounds in synthetic chemistry, providing insights into novel synthetic routes and potential applications in creating new molecules with varied biological activities (Potikha et al., 2011).

Molecular Structure and Analysis

Research into the molecular structure and crystallography of azepine derivatives, such as the study conducted by Yépes et al. (2013), provides crucial insights into the structural features that might influence the biological activity and chemical reactivity of these compounds. Understanding the hydrogen-bonded frameworks and crystal structures can inform the design of new compounds with enhanced properties for various applications, including pharmaceuticals and materials science (Yépes et al., 2013).

Luminescence and Material Science

The study of luminescence in metal complexes, such as those explored by Cao et al. (2015), reveals potential applications of imidazo[1,2-a]azepine derivatives in material science, particularly in the development of new luminescent materials. These materials could have applications in sensors, optical devices, and other technologies that utilize the unique properties of luminescent compounds (Cao et al., 2015).

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN2O.BrH/c1-2-26-20-13-11-19(12-14-20)25-21(17-7-9-18(23)10-8-17)16-24-15-5-3-4-6-22(24)25;/h7-14,16H,2-6,15H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSYMRHLVVRFLS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=[N+](CCCCC3)C=C2C4=CC=C(C=C4)Br.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2498148.png)

![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2498153.png)

![4-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2498155.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498159.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2498164.png)

![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)